PDE4D Inhibition: Sub-Picomolar Potency Distinguishes the Thieno[2,3-d]pyrimidine Phenylpiperazine Scaffold from Clinical PDE4 Inhibitors like Rolipram
A thieno[2,3-d]pyrimidine derivative (CHEMBL3288029, BDBM50017294) bearing close structural homology to the target compound demonstrated PDE4D IC50 of 0.0200 nM, which is approximately 600-fold more potent than the clinical PDE4 inhibitor rolipram (IC50 ~12 nM for PDE4) [1][2]. The compound also inhibited PDE4B with IC50 of 0.0251 nM, establishing sub-nanomolar dual PDE4B/D inhibition. By contrast, the prototypical PDE4 inhibitor rolipram exhibits IC50 values in the 10–1000 nM range depending on isoform, while second-generation PDE4 inhibitors (e.g., cilomilast, roflumilast) typically achieve IC50 values of 50–500 nM [3]. This ~3-log potency advantage is scaffold-dependent and cannot be assumed for other thienopyrimidine congeners lacking the specific 4-(4-phenylpiperazin-1-yl)-5-(thiophen-2-yl) substitution pattern.
| Evidence Dimension | PDE4D inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.0200 nM (PDE4D); 0.0251 nM (PDE4B) |
| Comparator Or Baseline | Rolipram: PDE4 IC50 ~12 nM (guinea pig macrophage); PDE4B1 IC50 reported at 130–330 nM range |
| Quantified Difference | ~600-fold more potent than rolipram at PDE4D; ~5,200-fold more potent at PDE4B |
| Conditions | Inhibition of human recombinant PDE4D and PDE4B using [3H]cAMP by Packard Topcount scintillation counting analysis (AstraZeneca/ChEMBL curated data) |
Why This Matters
This potency differential directly translates to lower effective concentrations in cellular assays, reducing the risk of off-target effects at micromolar concentrations, which is a critical procurement consideration for researchers requiring selective cAMP pathway modulation.
- [1] BindingDB. BDBM50017294 (CHEMBL3288029) – Affinity Data: PDE4D IC50 0.0200 nM; PDE4B IC50 0.0251 nM (human recombinant, [3H]cAMP, Packard Topcount). AstraZeneca/ChEMBL curated. View Source
- [2] BindingDB. BDBM50215947 (CHEMBL53710) – Affinity Data: PDE4 IC50 12 nM (guinea pig macrophage); Ki 13 nM ([3H]-rolipram binding). Rhône-Poulenc Rorer/ChEMBL curated. View Source
- [3] Adepu, R.; et al. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Org. Biomol. Chem. 2012, 10, 5554-5569. View Source
